molecular formula C9H12ClNO2 B131236 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride CAS No. 72511-87-6

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride

Cat. No. B131236
CAS RN: 72511-87-6
M. Wt: 201.65 g/mol
InChI Key: NKKSKLKVVRVUBQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is a compound used to study alcohol addiction and Parkinson’s disease. It functions as a dopamine receptor agonist. This compound’s hydrochloride form enhances its solubility, making it effective for oral administration .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is C9H12ClNO2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is 201.65 g/mol . The melting point is 229-232°C (dec.) .

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides has been explored starting from various precursors, indicating the chemical flexibility and utility of this compound in synthesizing new quinone classes (Jacobs et al., 2008).
  • Studies have demonstrated the preparation of various naphthalenetetramine and isoquinoline derivatives, highlighting the compound's role in generating complex chemical structures (Mataka et al., 1992).

Biological Activity and Pharmacological Potential

  • Research has identified the analgesic and anti-inflammatory properties of certain 1,2,3,4-tetrahydroisoquinoline derivatives, suggesting potential medical applications (Rakhmanova et al., 2022).
  • The local anesthetic activity of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has been evaluated, demonstrating the compound's relevance in developing new anesthetic agents (Azamatov et al., 2023).

Electrochemical and Oxidation Studies

  • Electrochemical studies of salsolinol, a derivative of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol, have been conducted to understand its oxidation behavior, which is relevant for neurological studies (Fa & Dryhurst, 1991).

Synthesis and Ring-Opening Mechanisms

  • The compound has been used in the synthesis and study of spirocyclic dienones, illustrating its utility in complex organic synthesis processes (Birch et al., 1975).

Anticonvulsant and Neuroprotective Properties

  • Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting the compound's potential in neuroprotective therapies (Ohkubo et al., 1996).

Potential in Anticancer Research

  • Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to have antiglioma activity, indicating their potential use in cancer treatment (Mohler et al., 2006).

Novel Applications and Drug Development

  • Research on novel tetrahydroisoquinolines has been conducted to explore their anti-fungal and contraceptive activities, showcasing the compound's diverse pharmacological applications (Rong-mei, 2006).

Coordinating Ability and Complex Formation

  • The coordinating ability of 1,2,3,4-tetrahydro-8-hydroxyquinoline has been studied, demonstrating its potential use in complex formation with various cations (Ramenskaya et al., 2006).

Future Directions

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride has garnered a lot of attention in the scientific community due to its potential biological activities against various infective pathogens and neurodegenerative disorders . Future research may focus on the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-8-3-1-2-6-7(8)4-10-5-9(6)12;/h1-3,9-12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKSKLKVVRVUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501611
Record name 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride

CAS RN

72511-87-6
Record name 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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